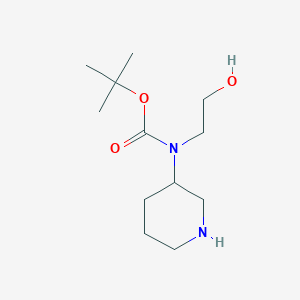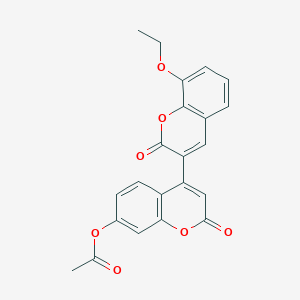
FC1(F)CCC(=O)C(C1)OCc1ccccc1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
FC1(F)CCC(=O)C(C1)OCc1ccccc1, also known as fluoroacetate, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a highly toxic substance that is naturally found in certain plants, including Gastrolobium and Dichapetalum. The compound has been used as a pesticide and rodenticide, but its potential applications in scientific research are far-reaching.
Scientific Research Applications
Fluorescence Correlation Spectroscopy (FCS)
FCS as an Analytical Tool : FCS is an experimental technique that leverages the statistical analysis of fluorescence intensity fluctuations to deduce dynamic molecular events such as diffusion or conformational changes of biomolecules. It employs confocal microscopy to characterize the photochemistry of dyes, the translational and rotational mobilities of fluorescent molecules, and to monitor conformational fluctuations of proteins and DNA molecules. FCS has found applications in analytical chemistry, biophysics, and cell biology, offering insights into the dynamics at the molecular level with high sensitivity and specificity (Krichevsky & Bonnet, 2002).
Advancements in FCS Technology : Recent advancements have expanded FCS applications to include single-molecule spectroscopy. This has enabled alternative data processing of fluorescence signals to extract more detailed information on kinetic processes. Techniques like electron multiplying CCD (EMCCD) based detection have improved the temporal resolution of FCS, facilitating the study of fast diffusion processes and enhancing the technique's applicability to spatially resolved measurements (Burkhardt & Schwille, 2006).
Flow Cytometry (FC)
FC in Microbial Inactivation Studies : FC has been applied to study the inactivation of microorganisms such as Escherichia coli, Listeria innocua, and Saccharomyces cerevisiae by UV-C light. The technique enables the analysis of cellular damage mechanisms and the detection of sub-populations within microbial cultures, offering critical insights into the efficacy of microbial control strategies (Schenk et al., 2011).
FC in Plant Breeding and Agriculture : FC's ability to analyze cellular characteristics rapidly and quantitatively makes it an invaluable tool in plant breeding. It facilitates the analysis of nuclear DNA content, enabling the identification of polyploid varieties and assisting in the selection of genetically superior plants for breeding programs (Ochatt, 2008).
properties
IUPAC Name |
4,4-difluoro-2-phenylmethoxycyclohexan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F2O2/c14-13(15)7-6-11(16)12(8-13)17-9-10-4-2-1-3-5-10/h1-5,12H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUZQXVXIAFZBSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1=O)OCC2=CC=CC=C2)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[(Oxolan-3-yl)methoxy]-1,2,3,4-tetrahydroisoquinoline trifluoroacetic acid](/img/structure/B2857881.png)
![1-methyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2857883.png)

![2-phenyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)butanamide](/img/structure/B2857885.png)
![7-Ethoxy-2-phenyl-5-pyridin-3-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2857887.png)

![2-[5-(Aminomethyl)oxolan-3-yl]acetamide;hydrochloride](/img/structure/B2857889.png)



![{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-1-yl}(4-methoxyphenyl)methanone](/img/structure/B2857900.png)

![Phenyl [6-piperidino-2-(4-pyridinyl)-4-pyrimidinyl]methyl sulfone](/img/structure/B2857903.png)
![2-({[(1-cyanocycloheptyl)carbamoyl]methyl}(methyl)amino)-N-(3-fluorophenyl)acetamide](/img/structure/B2857904.png)